molecular formula C11H13NO B1353815 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one CAS No. 22246-75-9

3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one

Cat. No. B1353815
CAS RN: 22246-75-9
M. Wt: 175.23 g/mol
InChI Key: LROOVTDSEGKMHC-UHFFFAOYSA-N
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Description

3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, also known as THB or TBOA, is a chemical compound that has been the subject of numerous scientific studies. This compound is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a wide range of neurological and psychiatric disorders. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrahydro-1-benzazocin-6(5H)-one derivatives have been synthesized through Dieckmann cyclisation, highlighting their potential in synthetic organic chemistry (Proctor & Ross, 1972).
  • Studies on the reassignment of compound structures have led to a better understanding of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one and similar compounds, aiding in the accuracy of chemical identification (Anastasiou et al., 1993).
  • Research on the synthesis and rearrangements of 2,3,4,5‐tetrahydro‐3‐benzazocin‐6(1H)ones has provided insights into their chemical behavior and potential applications in creating new compounds (Comer et al., 1973).

Pharmacological Research

  • Some studies have explored the synthesis of azabenzobicycloalkanes, including derivatives of 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, for examining their pharmacological activity (Mitsuhashi et al., 1969).
  • Investigation into the structure-activity profile of 1-benzazepin-2-one derivatives, which are structurally related to 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, has contributed to the understanding of their potential as angiotensin converting enzyme inhibitors (Stanton et al., 1985).

Material Science

  • Syntheses of opioid substructures including 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one have been key to advancing research in material science and medicinal chemistry (Coe et al., 2011).

Potential in Drug Development

  • The synthesis of new ring systems like benzazocines, including 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one, and their metal complexes have been explored for their potential as anticancer drugs (Kuznetcova et al., 2022).

properties

IUPAC Name

3,4,5,6-tetrahydro-1H-1-benzazocin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12-11/h1,3,5,7H,2,4,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROOVTDSEGKMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498130
Record name 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one

CAS RN

22246-75-9
Record name 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrahydro-1-benzazocin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-acetoxy-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one (7.4 g) in ethanol (250 ml) is hydrogenated at 45 psi at 70° C. using 10% palladium on charcoal (1.5 g) as catalyst. The catalyst is filtered off and the solvent removed under reduced pressure. The residue is recrystallized from methanol/ethyl acetate to give 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one.
Name
6-acetoxy-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
JWH Watthey, JL Stanton, M Desai… - Journal of medicinal …, 1985 - ACS Publications
Syntheses of the potent angiotensin converting enzyme inhibitor (3S)-l-(carboxymethyl)-3-[[(lS)-l-carboxy-3-phenylpropyl] amino]-2, 3, 4, 5-tetrahydro-1H-[1] benzazepin-2-one (4b; CGS …
Number of citations: 145 pubs.acs.org

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